

A Comparative Analysis of Long-Chain Aliphatic Amines in Industrial and Biomedical Applications

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Compound of Interest

Compound Name: 6,6-Dimethylheptan-1-amine

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Long-chain aliphatic amines (LCAAs) are a versatile class of organic compounds characterized by a hydrocarbon chain of eight or more carbon atoms linked to a nitrogen-containing functional group. Their amphiphilic nature, where the long alkyl chain provides hydrophobicity and the amine group offers a hydrophilic and reactive site, makes them indispensable in a wide range of applications. This guide provides a comparative overview of their performance in key areas, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Application as Surfactants in Enhanced Oil Recovery (EOR)

LCAAs are integral to the structure of various surfactants used to improve oil extraction from reservoirs. Their effectiveness is often compared with surfactants containing aromatic amines. Zwitterionic surfactants, which contain both a positive and a negative charge in their hydrophilic headgroup, are particularly noted for their stability in the harsh temperature and salinity conditions of oilfields.

A study on the effects of aliphatic and aromatic amines on the properties of zwitterionic amphiphiles provides a clear comparison.[1][2] The data below summarizes the performance of surfactants synthesized with an aliphatic amine (3-(diethylamino)-propylamine) versus an



aromatic amine (4-amino pyridine), with different headgroups (carboxylate, hydroxysulfobetaine).

Table 1: Comparison of Zwitterionic Surfactants with Aliphatic vs. Aromatic Amines

Surfactant ID	Amine Type	Headgroup	Critical Micelle Concentrati on (CMC) (mmol L ⁻¹)	Surface Tension at CMC (ycmc) (mN/m)	Decomposit ion Temperatur e (°C)
LPAC	Aliphatic	Carboxylate	0.26	31.16	282
LPAH	Aliphatic	Hydroxysulfo betaine	0.15	32.84	296
LPAS	Aliphatic	Sulfobetaine	0.09	34.54	292
LPPC	Aromatic	Carboxylate	0.21	31.78	291
LPPH	Aromatic	Hydroxysulfo betaine	0.11	33.12	302
LPPS	Aromatic	Sulfobetaine	0.07	34.13	333

Data sourced from Muhammad Israr, et al., ACS Omega, 2022.[2]

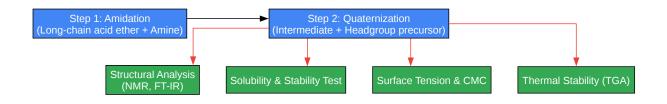
The data indicates that surfactants with an aliphatic amine generally exhibit a lower critical micelle concentration (CMC) compared to their aromatic counterparts, which is advantageous for forming micelles at lower concentrations.[1] However, surfactants containing an aromatic amine structure show greater thermal stability.[1] All tested surfactants demonstrated excellent solubility and stability in high salinity water at 90°C for up to seven days.[1][2]

Synthesis of Zwitterionic Surfactants: A general two-step synthesis process is employed. First, a long-chain aliphatic glycolic acid ether is reacted with either an aliphatic or aromatic amine via an amidation reaction to form an intermediate. In the second step, this intermediate is reacted with a compound to introduce the desired hydrophilic headgroup (e.g., sodium chloroacetate for a carboxylate headgroup, or propane sultone for a sulfobetaine headgroup) through a quaternization reaction.



Characterization and Performance Evaluation:

- Structural Characterization: The chemical structures of the synthesized surfactants are confirmed using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy.[2]
- Solubility Studies: Surfactant solutions are prepared in distilled water, seawater, and formation water and are observed for any phase separation or precipitation after being kept in an oven at 90°C for one week.[2]
- Surface Tension and CMC Measurement: The surface tension of the surfactant solutions at various concentrations is measured to determine the CMC, which is the concentration at which micelles start to form, and the surface tension at that concentration (ycmc).[2]
- Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature of the surfactants.[2]



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Workflow for surfactant synthesis and evaluation.

Application in Drug Delivery

In the field of drug development, LCAAs have shown promise as pro-drug moieties to enhance the cell permeability of phosphonate-containing drugs.[3] Phosphonates are often anionic, which limits their ability to cross cell membranes. By creating a phosphonoamidate pro-drug with an aliphatic amine, the negative charge is masked, improving cellular uptake.

A 2020 study in Bioorganic & Medicinal Chemistry Letters demonstrated that both small and long-chain aliphatic amines can be more effective at drug release for a phosphonate glycolysis



inhibitor than the traditionally used L-alanine or benzylamine moieties.[3] This expands the toolkit for designing phosphonate pro-drugs.

Table 2: Comparison of Pro-drug Moieties for Phosphonate Inhibitor

Pro-drug Moiety	Category	Relative Drug Release Efficacy	
L-alanine	Canonical	Standard	
Benzylamine	Canonical	Standard	
Small Aliphatic Amines	Alternative	Greater than standard	
Long-Chain Aliphatic Amines	Alternative	Greater than standard	

Qualitative comparison based on findings from Yan, V. C., et al., 2020.[3]

Pro-drug Synthesis: A mono-amidation strategy is used to create a diverse panel of phosphonoamidates. The phosphonate-containing drug is reacted with various aliphatic amines to form a P-N bond.

In Vitro Screening: The synthesized pro-drugs are screened in vitro to assess their ability to release the active drug. This typically involves incubating the pro-drugs with cells or cell lysates that contain phosphoramidases, the enzymes responsible for cleaving the P-N bond, and then measuring the concentration of the released active drug over time using techniques like HPLC or mass spectrometry.



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